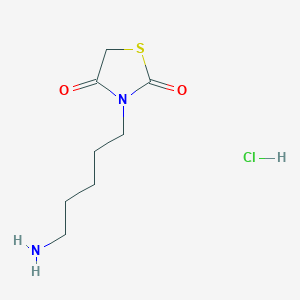

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride

Description

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is a thiazolidinedione (TZD) derivative characterized by a linear alkyl chain substitution at the N3 position of the thiazolidine-2,4-dione core. This structural feature distinguishes it from other TZDs, which often bear aromatic or heterocyclic substituents. The compound is synthesized via alkylation of thiazolidine-2,4-dione with 5-aminopentyl chloride under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .

Properties

IUPAC Name |

3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIFSCUNIFKPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with a suitable aminopentyl derivative under controlled conditions . One common method includes the use of a multicomponent reaction, which enhances the selectivity, purity, and yield of the product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality . The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure, such as the amino and thiazolidine moieties .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols . Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazolidine-2,4-diones as promising candidates in cancer therapy. The compound has been investigated for its ability to inhibit key enzymes and pathways involved in cancer progression.

Tyrosyl-DNA-Phosphodiesterase 1 (TDP1) Inhibition

A study demonstrated that derivatives of thiazolidine-2,4-dione, including 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride, showed significant inhibition of TDP1, which is implicated in DNA repair mechanisms in cancer cells. The most active compounds exhibited IC50 values below 5 μM without cytotoxic effects on normal cell lines, suggesting a selective action against tumor cells while sparing healthy tissue .

Anti-Angiogenic Properties

Thiazolidine-2,4-diones have also been evaluated for their anti-angiogenic effects. A series of derivatives were shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy due to its role in angiogenesis. The synthesized compounds demonstrated significant inhibition of VEGF synthesis and angiogenesis in vitro .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 20 | 0.210 ± 0.009 | VEGFR-2 Inhibition |

| Compound 21 | 0.203 ± 0.009 | VEGFR-2 Inhibition |

| Compound 20d | 0.65 | TDP1 Inhibition |

Metabolic Disorders

Thiazolidine derivatives are also being explored for their role in managing metabolic disorders such as diabetes and obesity.

Insulin Sensitization

Thiazolidinediones are known insulin sensitizers that improve glucose metabolism and lipid profiles. Research indicates that compounds like this compound can enhance insulin sensitivity by modulating the activity of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This action is critical for the treatment of insulin resistance and type 2 diabetes.

Anti-Fibrotic Effects

The compound has shown potential anti-fibrotic effects in kidney tissues by reducing connective tissue growth factor (CTGF) expression, which is associated with fibrosis progression . This suggests a broader therapeutic application in renal diseases characterized by fibrosis.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate favorable absorption characteristics for thiazolidine derivatives, with high gastrointestinal absorption rates reported . However, some derivatives exhibit limitations concerning blood-brain barrier permeability, which can influence their central nervous system effects.

Mechanism of Action

The mechanism of action of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways . For instance, in its antidiabetic role, the compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Substituent Effects

- Alkyl vs. Aromatic Substituents: The 5-aminopentyl chain in the target compound contrasts with aromatic substituents (e.g., benzylidene, 4-chlorobenzyl) seen in compounds like (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione () and 3-(4-fluorobenzyl)thiazolidine-2,4-dione (). The primary amine in the pentyl chain enhances water solubility compared to lipophilic aryl groups, as evidenced by its hydrochloride salt formation. This property may improve oral bioavailability, though the increased polar surface area (PSA) could limit membrane permeability .

Key Physicochemical Parameters

| Compound Name | Substituent (Position) | Molecular Weight | Rotatable Bonds | Polar Surface Area (Ų) | LogP |

|---|---|---|---|---|---|

| 3-(5-Aminopentyl)TZD hydrochloride | 5-aminopentyl (N3) | ~278.7 | 6 | ~90 | ~1.2 |

| (Z)-5-(4-Chlorobenzylidene)TZD | 4-Cl-benzylidene (C5) | ~282.7 | 2 | ~60 | ~2.8 |

| 3-(2-Diisopropylaminoethyl)TZD | diisopropylaminoethyl (N3) | ~298.4 | 5 | ~50 | ~2.5 |

| 5-(4-Methoxybenzylidene)TZD | 4-OCH₃-benzylidene (C5) | ~265.3 | 2 | ~70 | ~2.0 |

Note: Data extrapolated from synthesis protocols () and bioavailability principles ().

Anticancer Activity

- Aromatic Derivatives: Compounds like 5-(4-(7-chloroquinolin-4-yloxy)benzylidene)TZD () exhibit potent activity against breast cancer (MDA-MB-231) with IC₅₀ values in the µM range, attributed to aryl group-mediated intercalation or kinase inhibition.

- Alkyl-Amine Derivatives: The 5-aminopentyl chain may favor interactions with charged residues in targets like protein tyrosine phosphatases (PTP1B), though its anticancer efficacy remains underexplored compared to arylidene analogs .

Antidiabetic Activity

- PTP1B Inhibition: Benzylidene TZDs (e.g., compound 9 in ) show PTP1B inhibition (MIC ~10 µM) via hydrophobic interactions with the active site.

ADMET Considerations

- Bioavailability : The target compound’s higher rotatable bond count (6 vs. 2–5 in analogs) and PSA (~90 Ų) may limit passive diffusion but enhance aqueous solubility, aligning with ’s criteria for moderate oral bioavailability .

- Metabolic Stability : Alkylamines are susceptible to oxidative deamination, whereas arylidene groups resist metabolic degradation, suggesting shorter half-life for the target compound .

Biological Activity

3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a thiazolidine derivative characterized by the presence of an amino group and a thiazolidine ring structure. Its molecular formula is with a molecular weight of approximately 190.27 g/mol. The compound is known for its ability to interact with various biological targets, influencing pathways related to inflammation, cancer proliferation, and metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : Thiazolidinediones (TZDs), including derivatives like 3-(5-Aminopentyl)thiazolidine-2,4-dione, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation plays a crucial role in glucose metabolism and lipid homeostasis .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by stabilizing human red blood cell membranes and inhibiting protein denaturation. This is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Anticancer Activity : Recent studies have highlighted the potential of thiazolidine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 3-(5-Aminopentyl)thiazolidine-2,4-dione have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), inducing apoptosis through modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| PPAR Activation | Enhances insulin sensitivity | |

| Anti-inflammatory | Membrane stabilization | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antidiabetic | Lowers blood glucose levels |

Case Studies

- Hypoglycemic Activity : A study involving alloxan-induced diabetic rats demonstrated that thiazolidine derivatives could significantly lower blood glucose levels at doses of 35 mg/kg body weight. The compounds were shown to enhance insulin sensitivity through PPARγ activation .

- Anticancer Research : In vitro studies revealed that certain thiazolidine derivatives exhibit IC50 values ranging from 0.60 to 4.70 µM against HepG2 and MCF-7 cell lines. These derivatives showed promise in reducing cell viability and inducing apoptosis without affecting normal cells .

- Anti-inflammatory Studies : The anti-inflammatory potential was assessed through HRBC membrane stabilization assays, where the highest inhibition was recorded for specific derivatives at concentrations of 500 μg/mL. This indicates the compound's ability to protect against oxidative stress-induced damage .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that thiazolidine derivatives generally exhibit favorable absorption characteristics but may have limited blood-brain barrier permeability. Toxicological assessments have shown that while acute toxicity is low, chronic exposure requires careful evaluation due to potential side effects associated with prolonged use .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(5-aminopentyl)thiazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of 5-aminopentylamine with thiazolidine-2,4-dione precursors. Key steps include:

- Reflux in acetonitrile with sodium acetate as a base to facilitate cyclization (similar to methods in Scheme 1, ).

- Purification via recrystallization from DMF-acetic acid mixtures (as described in ).

- Optimization of reaction time (2–3 hours) and temperature (45–100°C) to balance yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the aminopentyl side chain and thiazolidine-dione core (see spectral data in ).

- LC-MS for assessing purity and molecular ion verification (e.g., [M+H]⁺ at m/z 263.08 for the free base).

- XRD or FTIR to validate crystalline structure and functional groups .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Avoid exposure to moisture and light; use desiccants in storage (aligned with safety protocols in ).

- Conduct stability assays via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Approach :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- Apply reaction path search algorithms (e.g., GRRM or AFIR) to simulate intermediates, as demonstrated in ICReDD’s workflow ().

- Validate predictions with experimental kinetics (e.g., pH-dependent oxidative decarboxylation, as in ) .

Q. What strategies resolve contradictions in biological activity data for thiazolidine-dione derivatives?

- Troubleshooting :

- Compare structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., halogenation or alkyl chain variation, ).

- Use orthogonal assays (e.g., in vitro enzymatic inhibition vs. cell-based viability tests) to confirm target specificity.

- Analyze batch-to-batch variability in compound purity (e.g., residual DMF or acetic acid from synthesis, ) .

Q. How do pH and solvent systems influence the compound’s stability during in vitro assays?

- Experimental Design :

- Perform pH-rate profiling (pH 2–12) to identify degradation pathways (e.g., hydrolysis of the thiazolidine ring).

- Test solvents (DMSO, PBS, ethanol) for compatibility using UV-Vis spectroscopy to detect absorbance shifts (as in ).

- Include radical scavengers (e.g., ascorbic acid) in aqueous buffers to mitigate oxidative side reactions .

Q. What advanced separation techniques are suitable for isolating by-products formed during synthesis?

- Separation Methods :

- Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).

- Membrane filtration (e.g., tangential flow filtration) for large-scale impurity removal (classified under CRDC RDF2050104, ).

- Chiral chromatography if stereoisomers are present (e.g., due to aminopentyl chain configuration) .

Methodological Notes

- Synthesis Optimization : Adjust molar ratios of sodium acetate () or switch to milder bases (e.g., K₂CO₃) if side reactions occur.

- Data Validation : Cross-reference NMR shifts with PubChem’s spectral library ( ) to confirm assignments.

- Safety : Follow GHS guidelines for handling hydrochloride salts (e.g., PPE for respiratory and dermal protection, ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.